Product packaging for Vinyltriphenylphosphonium bromide(Cat. No.:CAS No. 5044-52-0)

Vinyltriphenylphosphonium bromide

Cat. No.: B044479
CAS No.: 5044-52-0
M. Wt: 369.2 g/mol
InChI Key: VRAYVWUMBAJVGH-UHFFFAOYSA-M
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Description

Vinyltriphenylphosphonium bromide is a highly versatile and fundamental Wittig reagent extensively used in synthetic organic chemistry for the construction of carbon-carbon double bonds. Its primary research value lies in its ability to react with carbonyl compounds—specifically aldehydes and ketones—in a Wittig olefination reaction to generate vinyl ethers and other terminal alkenes. The mechanism of action involves the phosphonium salt acting as an ylide precursor; upon deprotonation with a strong base, it forms a phosphonium ylide. This nucleophilic ylide then attacks the electrophilic carbon of a carbonyl group, leading to the formation of a betaine intermediate, which subsequently collapses through a four-membered oxaphosphetane ring to yield the desired alkene and triphenylphosphine oxide as a byproduct.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18BrP B044479 Vinyltriphenylphosphonium bromide CAS No. 5044-52-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl(triphenyl)phosphanium;bromide
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InChI

InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1;/p-1
Source PubChem
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InChI Key

VRAYVWUMBAJVGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H18BrP
Source PubChem
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DSSTOX Substance ID

DTXSID10964684
Record name Ethenyl(triphenyl)phosphanium bromide
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Molecular Weight

369.2 g/mol
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CAS No.

5044-52-0
Record name Phosphonium, ethenyltriphenyl-, bromide (1:1)
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Record name Triphenylvinylphosphonium bromide
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Record name Vinyltriphenylphosphonium bromide
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Record name Ethenyl(triphenyl)phosphanium bromide
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Synthetic Methodologies for Vinyltriphenylphosphonium Bromide

Established Preparative Routes

The most well-documented and traditionally employed methods for synthesizing vinyltriphenylphosphonium bromide are based on classical elimination and dehydrohalogenation reactions.

Synthesis via β-Elimination of β-Phenoxyethylphosphonium Salts

A widely cited and reliable method for preparing this compound is through the β-elimination of a phenol (B47542) molecule from a β-phenoxyethyltriphenylphosphonium bromide precursor. orgsyn.orglookchem.com This two-step procedure begins with the formation of the intermediate salt, followed by a heat-induced elimination to yield the final vinyl product.

The initial step involves the reaction of triphenylphosphine (B44618) with β-bromophenetole, using phenol as both a reactant and a solvent, to form crude β-phenoxyethyltriphenylphosphonium bromide. lookchem.com The subsequent and final step is the thermal decomposition of this intermediate salt in a suitable solvent, which causes the elimination of phenol and the formation of the desired this compound. orgsyn.orglookchem.com

Reaction Conditions and Optimization

The success of this synthesis is highly dependent on carefully controlled reaction conditions. A detailed procedure, such as the one published in Organic Syntheses, provides a framework for optimization. orgsyn.org

For the formation of the precursor, β-phenoxyethyltriphenylphosphonium bromide, a mixture of triphenylphosphine, β-bromophenetole, and reagent-grade phenol is heated and stirred. lookchem.com Key parameters include maintaining the temperature at 90 ± 3°C for approximately 48 hours. lookchem.com It is critical that the temperature does not exceed 95°C to avoid side reactions. orgsyn.org The purity of the phenol is also a crucial factor; the use of phenol with a slight color, indicating impurities, has been shown to reduce the final yield significantly. orgsyn.org

Once the precursor is formed and isolated, typically by precipitation with anhydrous ether, the elimination reaction is carried out. orgsyn.orglookchem.com The crude β-phenoxyethyltriphenylphosphonium bromide is refluxed in reagent-grade ethyl acetate (B1210297) for 24 hours. orgsyn.orglookchem.com Ethyl acetate is recommended because the vinyl salt product can react with ethanol, and acetic acid can inhibit the decomposition of the precursor. orgsyn.org

Table 1: Optimized Reaction Conditions for β-Elimination Route

Step Reactants Solvent Temperature Duration Key Considerations
Precursor Formation Triphenylphosphine, β-Bromophenetole Phenol 90 ± 3°C 48 hours Temperature must not exceed 95°C. Phenol must be high purity. orgsyn.orglookchem.com
Elimination β-Phenoxyethyltriphenylphosphonium bromide Ethyl Acetate Reflux 24 hours (repeated) Reagent-grade ethyl acetate is recommended. orgsyn.orglookchem.com
Yield and Purity Considerations

This established route provides analytically pure vinyl triphenylphosphonium bromide in good yields, typically ranging from 66% to 86%. orgsyn.orglookchem.com

The purity of the final product is ensured through a meticulous purification process. After the initial 24-hour reflux in ethyl acetate, the solvent is decanted, and the process is repeated with fresh solvent. orgsyn.orglookchem.com This procedure is typically performed multiple times (e.g., four treatments) until the product's melting point is 186°C or higher. orgsyn.org After the final filtration, the white crystalline product is washed sequentially with ethyl acetate and anhydrous ether before being dried, resulting in a product with a final melting point of 186–190°C. orgsyn.orglookchem.com

Dehydrohalogenation of α-Haloalkylphosphonium Bromides

An alternative strategy for synthesizing this compound involves the dehydrohalogenation of a (2-haloethyl)triphenylphosphonium bromide. The most noted example is the dehydrobromination of (2-bromoethyl)triphenylphosphonium bromide. orgsyn.org While this method is documented in the literature as a viable pathway, detailed preparative procedures and specific yield data are not always disclosed, suggesting it is less commonly used or detailed than the β-elimination route. orgsyn.org

Alternative Synthetic Pathways

Several other precursors have been identified as potential starting materials for the synthesis of this compound.

(2-bromoethyl)triphenylphosphonium bromide: As mentioned previously, this compound can undergo dehydrobromination to yield the target vinylphosphonium salt. orgsyn.org

(2-chloroethyl)triphenylphosphonium bromide: This is a known compound, and by analogy to its bromo-counterpart, it can be considered a plausible precursor. nih.gov A dehydrochlorination reaction, promoted by a suitable base, would be expected to produce this compound.

Ethylenebis(triphenylphosphonium) dibromide: The synthesis of this compound from this disalt via an elimination reaction is another theoretically possible route. However, this specific transformation is not well-documented in commonly available scientific literature, indicating it is a less-established pathway compared to the others.

Advanced and Green Chemistry Approaches to Synthesis

While traditional methods are effective, research into more advanced synthetic techniques continues. One such modern approach is the electrochemical synthesis of vinylphosphonium salts. This method involves the one-step electrochemical oxidation of triphenylphosphine in the presence of an alkene. semanticscholar.org For example, the synthesis of 1-cycloalkenetriphenylphosphonium salts has been successfully carried out in a dichloromethane (B109758) solution on a graphite (B72142) anode and a stainless steel cathode. semanticscholar.org This type of approach represents a potential direction for more advanced, and possibly greener, syntheses of vinylphosphonium salts, though specific applications of this method for the title compound are not widely detailed. Currently, there is limited literature available that explicitly describes "green" synthetic routes designed to minimize environmental impact for this specific compound.

Palladium-Catalyzed Alkylation of Triphenylphosphine with Vinyl Triflates

A significant advancement in the synthesis of vinylphosphonium salts involves the palladium-catalyzed vinylation of triphenylphosphine using vinyl triflates as the vinyl source. acs.orgacs.org This method provides a stereospecific route to vinylphosphonium salts, which is a critical consideration for stereoselective synthesis. acs.orgacs.org The reaction proceeds via the oxidative addition of the vinyl triflate to a palladium(0) complex, followed by reaction with triphenylphosphine and subsequent reductive elimination to furnish the phosphonium (B103445) salt. While this transformation has been established, related palladium-catalyzed reactions involving vinyl triflates, such as their conversion to vinyl bromides or their use in trifluoromethylation and coupling with organostannanes, are more widely documented. lookchem.comnih.gov These related reactions underscore the reactivity of vinyl triflates as excellent electrophiles in palladium-catalyzed processes. lookchem.comnih.gov

Table 1: Components in the Palladium-Catalyzed Synthesis of Vinylphosphonium Salts

Reactant 1 Reactant 2 Catalyst System Product Type

Multicomponent Reactions Leading to Vinyltriphenylphosphonium Salts

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step. Vinyltriphenylphosphonium salts can be generated through such reactions, often as reactive intermediates. researchgate.net For instance, the reaction between triphenylphosphine, an activated acetylenic ester (like dialkyl acetylenedicarboxylates), and a suitable proton source such as trifluoroacetamide (B147638) or deoxybenzoin (B349326) leads to the formation of vinyltriphenylphosphonium species. researchgate.net Protonation of the highly reactive 1:1 intermediate formed between triphenylphosphine and the acetylenic ester by the third component results in the vinyltriphenylphosphonium salt, which can then undergo subsequent reactions, such as a Michael addition with a conjugate base. researchgate.net

In these multicomponent syntheses, triphenylphosphine functions as the initial nucleophile. It attacks the electron-deficient β-carbon of an activated alkene or alkyne (e.g., acetylenic esters), generating a zwitterionic intermediate. researchgate.net This intermediate is highly reactive. The activated alkene or alkyne acts as an electrophile, accepting the electron pair from the phosphine. The presence of a third component, typically a CH- or NH-acid, is crucial. This third component traps the zwitterionic intermediate, leading to the formation of the more stable vinyltriphenylphosphonium salt. researchgate.net

Purification and Characterization Techniques in Synthetic Research

The purification of this compound from a crude reaction mixture is essential to obtain an analytically pure product. A well-documented procedure involves mechanical and solvent-based washing. orgsyn.orglookchem.com Initially, the crude solid is washed with anhydrous ether to remove non-polar impurities. orgsyn.orglookchem.com A more rigorous purification is achieved by repeatedly treating the salt with boiling ethyl acetate. orgsyn.orglookchem.com The mixture is stirred under reflux, cooled, and the solvent is decanted. orgsyn.org This process is repeated until the product achieves a consistent and sharp melting point. orgsyn.orglookchem.com The final product is typically washed with portions of ethyl acetate and anhydrous ether before being dried under vacuum. orgsyn.org Alternative recrystallization solvent systems for phosphonium salts include mixtures like toluene/ethyl acetate/ether. researchgate.net

Characterization relies on a combination of physical and spectroscopic data. The melting point is a key indicator of purity, with reported values for pure this compound in the range of 180–190 °C. orgsyn.orglookchem.comthermofisher.com Spectroscopic methods are used to confirm the structure of the compound. These techniques include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. chemicalbook.com

Table 2: Purification and Characterization Data for this compound

Parameter Description Source(s)
Purification Solvents Washing with anhydrous ether; boiling in ethyl acetate. orgsyn.orglookchem.com
Melting Point 180–187 °C thermofisher.com
186–190 °C orgsyn.orglookchem.com

| Spectroscopic Methods | ¹H NMR, ¹³C NMR, MS, IR | chemicalbook.com |

Mechanistic Investigations of Reactions Involving Vinyltriphenylphosphonium Bromide

Role as a Precursor to Phosphonium (B103445) Ylides

A cornerstone of vinyltriphenylphosphonium bromide's utility is its function as a precursor to phosphonium ylides. nih.govbeilstein-journals.orgchemimpex.com An ylide is a neutral, dipolar molecule where a carbanion is directly attached to a heteroatom bearing a positive charge, in this case, phosphorus. wikipedia.org These ylides, also known as Wittig reagents, are fundamental for converting aldehydes and ketones into alkenes. chemistnotes.com

The primary mechanism for generating phosphorus ylides from vinylphosphonium salts is through the nucleophilic addition of a suitable reagent to the β-carbon of the vinyl group. beilstein-journals.org This process, first highlighted by Schweizer, transforms the vinylphosphonium salt into a new phosphorus ylide. nih.govbeilstein-journals.org The anionic forms of various nucleophiles, often prepared using bases like sodium hydride, can initiate this addition. nih.gov The resulting ylide is typically not isolated but is used in situ for further reactions. nih.gov The general method involves the reaction of diverse nucleophiles with this compound to generate these ylides. beilstein-journals.org

The formation process can be represented by two resonance structures: the ylide form, which shows adjacent positive and negative charges (Ph₃P⁺–C⁻HR), and the ylene form, which depicts a phosphorus-carbon double bond (Ph₃P=CHR). wikipedia.org The acidity of the protons on the carbon adjacent to the phosphorus atom is increased, facilitating deprotonation by a base to form the ylide. youtube.comlibretexts.org

The phosphorus ylides generated from this compound are reactive intermediates that readily engage in subsequent chemical transformations, most notably the Wittig reaction. nih.govbeilstein-journals.org

A particularly powerful application is the intramolecular Wittig reaction. nih.gov When the nucleophile used to generate the ylide also contains a carbonyl group, the resulting ylide can react internally. beilstein-journals.org This intramolecular cyclization is a general and effective method for synthesizing a wide array of carbocyclic and heterocyclic compounds. nih.govbeilstein-journals.org Stabilized phosphorus ylides are particularly effective in intramolecular Wittig reactions. researchgate.net

The ylides can also participate in intermolecular Wittig reactions. In this pathway, the generated ylide reacts with an external aldehyde or ketone, leading to the formation of a new alkene. nih.govbeilstein-journals.org This approach is a versatile tool for constructing carbon-carbon double bonds. nih.gov

Nucleophilic Addition Mechanisms

The formation of the crucial ylide intermediate from this compound is initiated by a nucleophilic attack on the electron-deficient vinyl moiety. This reaction proceeds via a specific and well-established mechanism.

The nucleophilic addition to the vinyl group of this compound occurs through a Michael addition (or conjugate addition) mechanism. beilstein-journals.orgresearchgate.net In this reaction, a soft nucleophile adds to the β-carbon of the α,β-unsaturated phosphonium salt. youtube.comnih.gov This addition is a key step, creating the phosphonium ylide intermediate that serves as the linchpin for subsequent reactions. researchgate.net

Oxygen-based nucleophiles readily participate in Michael addition reactions with this compound. For instance, the alkoxide generated from a β-hydroxyaldehyde can attack the vinyl group. nih.gov This initiates a sequence where the intermediate ylide undergoes an intramolecular Wittig reaction with the aldehyde functionality. nih.gov This specific strategy has been employed in the enantioselective synthesis of 3,6-dihydropyran derivatives, achieving high enantioselectivity (95–98%) with moderate yields. nih.gov Similarly, other oxygen nucleophiles like the sodium salt of salicylaldehyde (B1680747) can be utilized, where the phenoxide attacks the vinyl salt, leading to an ylide that can then react with the adjacent aldehyde group for cyclization. nih.gov

Table 1: Reaction of β-Hydroxyaldehydes with this compound nih.gov

Oxygen Nucleophile Product Yield Enantioselectivity
Enantiomerically pure β-hydroxyaldehyde 3,6-Dihydropyran derivative 34–56% 95–98%

Carbon nucleophiles, particularly "soft" nucleophiles like organocopper compounds (cuprates), are effective for Michael addition to this compound. beilstein-journals.orgcmu.edu The reaction of lithium dialkylcuprates (R₂CuLi) with the vinylphosphonium salt generates a phosphorus ylide. beilstein-journals.org This ylide can then be trapped in an intermolecular Wittig reaction with an aldehyde. beilstein-journals.org This sequence provides a pathway to substituted alkenes, with yields ranging from 25% to 80%. beilstein-journals.org A notable feature of this reaction is its stereoselectivity, predominantly forming the Z-isomer of the resulting alkene. beilstein-journals.org A variation of this method involves using Grignard reagents in the presence of copper salts, which also generates the ylide for subsequent Wittig reactions, yielding alkenes in good yields (68-94%). beilstein-journals.org

Table 2: Reaction of Organocopper Compounds with this compound and Aldehydes beilstein-journals.org

Carbon Nucleophile Reaction Type Product Yield Stereoselectivity
R₂CuLi (R = vinyl, butyl, phenyl) Michael Addition / Intermolecular Wittig Substituted Alkene 25–80% Predominantly Z-isomer
Grignard Reagents (with CuBr) Michael Addition / Intermolecular Wittig Substituted Alkene 68–94% Dependent on aldehyde substituent

Michael Addition of Nucleophiles to the Vinyl Moiety

With Nitrogen Nucleophiles

The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines (e.g., diethylamine (B46881), piperidine, pyrrole), proceeds via a Michael-type addition. nih.gov In this process, the lone pair of electrons on the nitrogen atom attacks the β-carbon of the vinyl group, which is activated by the electron-withdrawing phosphonium group. This initial addition results in the formation of a zwitterionic intermediate. Subsequent proton transfer from the nitrogen to the α-carbon generates a phosphorus ylide. These ylides are crucial intermediates that can then be engaged in further reactions, most notably the Wittig reaction. nih.gov

The general mechanism can be depicted as follows:

Nucleophilic Attack: The nitrogen nucleophile adds to the β-carbon of the this compound.

Ylide Formation: A proton is transferred from the nitrogen to the α-carbon, yielding a phosphorus ylide.

This ylide generation is a pivotal step for the subsequent intermolecular and intramolecular Wittig reactions.

Intermolecular Wittig Reactions Facilitated by this compound

This compound serves as a key precursor for the in-situ generation of phosphorus ylides, which are then utilized in intermolecular Wittig reactions. nih.govorganic-chemistry.org This process allows for the conversion of aldehydes and ketones into alkenes. The reaction is initiated by the treatment of this compound with a nucleophile, which, as described in the previous section, generates a phosphorus ylide. This ylide is typically not isolated but is reacted directly with a carbonyl compound present in the reaction mixture. nih.gov

The mechanism of the intermolecular Wittig reaction involves the following steps:

Ylide Generation: A base or a nucleophile adds to the this compound to form a phosphorus ylide. A variety of nucleophiles can be employed, including amines, alkoxides, and organometallic reagents. nih.gov

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Oxaphosphetane Formation: This attack leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.org

Alkene Formation: The oxaphosphetane is unstable and decomposes to yield the final alkene product and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org

The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z isomers) is dependent on the nature of the ylide. Ylides stabilized by electron-withdrawing groups tend to produce the thermodynamically more stable (E)-alkene, while non-stabilized ylides generally favor the formation of the kinetically controlled (Z)-alkene. organic-chemistry.org

Table 1: Examples of Intermolecular Wittig Reactions with Ylides Derived from this compound

Nucleophile for Ylide GenerationCarbonyl CompoundProductYield (%)Reference
Organocopper Reagents (R₂CuLi)AldehydesSubstituted Alkenes25-80 nih.gov
Grignard Reagents (in presence of CuBr)AldehydesSubstituted Alkenes68-94 nih.gov
Potassium tert-butoxideAldehydes/KetonesPolyenes10-36 nih.gov

Intramolecular Wittig Reactions in Ring Closure

A significant application of this compound is in the synthesis of cyclic compounds through intramolecular Wittig reactions. nih.govorgsyn.org This strategy involves a molecule containing both a nucleophilic site and a carbonyl group. The reaction is initiated by the addition of the internal nucleophile to the vinylphosphonium salt, generating an ylide which then reacts with the tethered carbonyl group to close the ring. nih.gov

The intramolecular Wittig reaction facilitated by this compound provides an efficient route for the synthesis of carbocyclic rings. In this approach, a carbon nucleophile, typically an enolate generated from a ketone or ester, is tethered to the reacting system. orgsyn.org

The general sequence for carbocycle formation is as follows:

Enolate Formation: A base is used to deprotonate a carbon alpha to a carbonyl group in a substrate that also contains a nucleophilic center.

Michael Addition: The enolate attacks the this compound in an intramolecular fashion.

Ylide Formation: A phosphorus ylide is generated.

Intramolecular Wittig Reaction: The ylide carbon attacks the tethered carbonyl group, leading to the formation of an oxaphosphetane intermediate.

Ring Closure and Elimination: The oxaphosphetane collapses, forming the carbocyclic ring with a new double bond and eliminating triphenylphosphine oxide.

This methodology has been successfully applied to the synthesis of various cycloalkenes. orgsyn.org

Table 2: Examples of Carbocyclic Ring Formation

Substrate TypeRing Size FormedProduct TypeReference
Ketoesters5, 6Cycloalkenes orgsyn.org
1,3-Diketones61,3-Cyclohexadienes orgsyn.org

The intramolecular Wittig strategy is extensively used for the synthesis of a variety of heterocyclic systems.

2H-Chromenes: The synthesis of 2H-chromenes can be achieved by reacting salicylaldehyde derivatives with this compound. nih.govthieme-connect.deorganic-chemistry.org The phenoxide ion, generated by a base, acts as the oxygen nucleophile. It attacks the vinylphosphonium salt, and the resulting intermediate ylide undergoes an intramolecular Wittig reaction with the aldehyde group to form the chromene ring. nih.gov

2,5-Dihydrofurans: The reaction of α-hydroxy ketones with this compound in the presence of a base leads to the formation of 2,5-dihydrofurans. nih.gov The alkoxide generated from the hydroxyl group initiates the reaction sequence, which culminates in the cyclization via an intramolecular Wittig reaction.

Dihydropyrroles: The synthesis of dihydropyrrole derivatives can be accomplished using a similar strategy. For instance, the reaction of 2-pyrrolocarbaldehyde with a vinylphosphonium salt in the presence of a base like sodium hydride can yield bicyclic pyrrole (B145914) derivatives. nih.gov The nucleophilic nitrogen or a carbanion within the pyrrole ring system can initiate the Michael addition, leading to an intramolecular Wittig cyclization. While the general method is established for vinylphosphonium salts, specific examples detailing the use of this compound for a wide range of simple dihydropyrroles are not extensively documented in the reviewed literature.

Dihydropyridazines: The application of intramolecular Wittig reactions of this compound for the direct synthesis of dihydropyridazines is not a commonly reported method in the surveyed scientific literature. While the diaza-Wittig reaction is known for synthesizing pyridazines from substrates containing a diazo functionality, this proceeds through a different mechanistic pathway and does not typically involve this compound as a starting material. rsc.org

Table 3: Synthesis of Heterocyclic Systems via Intramolecular Wittig Reaction

HeterocycleStarting MaterialsYield (%)Reference
2H-ChromeneSalicylaldehyde sodium salt, this compound62-71 nih.gov
2,5-Dihydro-2,3-dimethylfuran3-Hydroxy-2-butanone, this compound, NaH89 nih.gov
Bicyclic Pyrrole Derivatives2-Pyrrolocarbaldehyde, Vinylphosphonium salt, NaH25-87 nih.gov

Other Reaction Mechanisms

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.org A key requirement for the dienophile in a standard Diels-Alder reaction is the presence of an electron-withdrawing group attached to the double bond. wikipedia.org While the phosphonium group in this compound is strongly electron-withdrawing, which would in principle activate the vinyl group as a dienophile, specific and well-documented examples of this compound itself participating as a dienophile in Diels-Alder reactions are not prevalent in the reviewed literature. Thermal Diels-Alder reactions involving vinylphosphonates have been reported, but these compounds differ from the phosphonium salt. researchgate.net Therefore, while theoretically plausible, the use of this compound as a dienophile in Diels-Alder reactions does not appear to be a widely utilized synthetic strategy.

Radical Chain Mechanisms in Multi-component Reactions

While many reactions of this compound are ionic, its involvement in radical-mediated multi-component reactions (MCRs) represents a sophisticated strategy for the rapid assembly of complex molecular architectures. In these processes, a radical initiator triggers a cascade of events, with VTB acting as a key building block.

A representative example involves the radical-initiated annulation for the synthesis of heterocyclic compounds. The mechanism typically commences with the generation of a radical species (R•) from a suitable initiator, such as azobisisobutyronitrile (AIBN) or through photoredox catalysis. This radical then adds to the β-position of the vinyl group of VTB. This addition generates a new radical intermediate, an α-phosphonium radical.

This α-phosphonium radical can then participate in a series of intramolecular or intermolecular events, propagating a radical chain. For instance, in a three-component reaction involving an alkene and a nucleophile, the α-phosphonium radical can add to the alkene, generating another radical intermediate. This new radical can then be trapped by the nucleophile, or undergo cyclization followed by termination steps to yield the final product. The triphenylphosphine oxide is often eliminated as a stable byproduct, driving the reaction forward.

Mechanistic studies, including radical trapping experiments with agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have been instrumental in confirming the involvement of radical intermediates in these complex transformations. researchgate.net Electron paramagnetic resonance (EPR) spectroscopy has also been employed to detect and characterize the transient radical species involved in these reaction pathways. researchgate.net

Table 1: Key Steps in a Hypothetical Radical Chain Mechanism Involving VTB

StepDescriptionIntermediate
Initiation Generation of a radical (R•) from an initiator.R•
Propagation 1 Addition of R• to the β-carbon of VTB.R-CH₂-C•H-P⁺Ph₃ Br⁻
Propagation 2 Addition of the α-phosphonium radical to a third component (e.g., an alkene).R-CH₂-CH(P⁺Ph₃ Br⁻)-Alkyl•
Propagation 3 Intramolecular cyclization or intermolecular reaction with a fourth component.Cyclic radical or further elongated radical
Termination Combination or disproportionation of radical species to form the final product and byproducts.Final Product

Retro-Vinyl Triphenylphosphonium Bromide (VTB) Salt Reactions

The concept of a "Retro-Vinyl Triphenylphosphonium Bromide (VTB) Salt Reaction" refers to the fragmentation of a molecule to generate a vinyltriphenylphosphonium salt or its conceptual precursors. This type of reaction is the reverse of the typical synthetic applications of VTB, where it is used as a building block. Such retro processes can be driven by thermal energy, or catalyzed by acids or bases, and are often mechanistically related to well-established retro-cycloaddition and fragmentation reactions.

One plausible pathway for a retro-VTB reaction is the fragmentation of adducts formed from the initial reaction of VTB with a nucleophile. For instance, the Michael addition of a nucleophile to VTB generates a β-substituted ethyltriphenylphosphonium salt. Under specific conditions, this adduct can undergo a retro-Michael type fragmentation, regenerating the vinyltriphenylphosphonium salt and the nucleophile. This reversibility can be influenced by the stability of the nucleophile and the reaction conditions. The retro Michael-type addition and subsequent thiol exchange of thioether succinimide (B58015) linkages, for example, demonstrate the dynamic and reversible nature of such additions.

Another potential "Retro-VTB" scenario involves the reverse of a [4+2] cycloaddition (Diels-Alder reaction) where a vinylphosphonium species acts as the dienophile. If a cyclohexene (B86901) derivative containing a triphenylphosphonium group at a specific position is subjected to thermal or Lewis acid-catalyzed conditions, it could undergo a retro-Diels-Alder reaction. This would lead to the formation of a diene and this compound. The feasibility of such a reaction would depend on the thermodynamic stability of the products and the release of ring strain in the starting material.

While the term "Retro-Vinyl Triphenylphosphonium Bromide Salt Reaction" is not a standard classification in chemical literature, the underlying principles of retro-cycloadditions and fragmentation reactions provide a framework for understanding how molecules can be designed to release VTB under specific stimuli. These reactions are of interest for applications in dynamic covalent chemistry and the development of stimuli-responsive materials.

Table 2: Plausible "Retro-VTB" Reaction Pathways

Reaction TypeDriving ForceStarting MaterialProducts
Retro-Michael Fragmentation Thermal, Base-catalyzedβ-substituted ethyltriphenylphosphonium saltThis compound + Nucleophile
Retro-Diels-Alder Reaction Thermal, Lewis Acid-catalyzedCyclohexene adduct with a phosphonium groupDiene + this compound

Applications of Vinyltriphenylphosphonium Bromide in Advanced Organic Synthesis

Complex Molecule Synthesis

Vinyltriphenylphosphonium bromide is a well-established and valuable reagent for the construction of a wide array of complex carbocyclic and heterocyclic systems. orgsyn.org Its utility stems from its ability to act as a Michael acceptor, which is then followed by the generation of a phosphorus ylide. This ylide can then undergo further reactions, most notably the Wittig reaction, to form new carbon-carbon bonds and ring structures. nih.govchemimpex.com This reactivity profile makes it a key component in synthetic strategies aimed at building intricate molecular architectures from simpler precursors. chemimpex.comacs.org

Synthesis of Heterocycles

A primary application of this compound is in the synthesis of heterocyclic compounds. sigmaaldrich.comsigmaaldrich.com A general and powerful method involves the reaction of the phosphonium (B103445) salt with a nucleophile that also contains a carbonyl group. nih.gov The process is initiated by a Michael-type conjugate addition of the nucleophile to the vinyl group of the phosphonium salt. This step forms a phosphorus ylide intermediate, which then undergoes an intramolecular Wittig reaction with the tethered carbonyl group to close the ring, yielding the heterocyclic product and triphenylphosphine (B44618) oxide as a byproduct. nih.govacs.org

This strategy has been successfully employed to create various heterocyclic frameworks. For instance, the reaction with sodium 2-formylphenolate (the sodium salt of salicylaldehyde) produces 2H-chromene in yields of 62-71%. nih.govacs.org Similarly, reacting this compound with 3-hydroxy-2-butanone (acetoin) leads to the formation of 2,5-dihydro-2,3-dimethylfuran with a high yield of 89%. nih.govacs.org

Table 1: Examples of Heterocycle Synthesis using this compound This table is interactive and allows for sorting and searching of the data.

Nucleophile Product Yield (%) Reference
Sodium 2-formylphenolate 2H-chromene 62-71 nih.govacs.org

Stereoselective Synthesis (e.g., enantioselective dihydropyran derivatives)

The application of this compound extends to stereoselective synthesis, where control over the three-dimensional arrangement of atoms is crucial. nih.govwiley.com While specific examples of its use in synthesizing enantioselective dihydropyran derivatives are not extensively detailed, its role in controlling stereochemistry in other contexts is documented.

In intermolecular Wittig reactions, phosphorus ylides generated from this compound and various nucleophiles (such as organocopper reagents) react with aldehydes. These reactions predominantly yield the Z-isomer of the resulting alkene, demonstrating a significant level of stereoselectivity. nih.gov For example, the reaction of the ylide formed from this compound and lithium diphenylcuprate with benzaldehyde (B42025) produces the corresponding alkene with a Z/E ratio favoring the Z-isomer. nih.gov This inherent selectivity is a valuable attribute in synthetic sequences where specific olefin geometries are required.

Tandem and Cascade Reactions

This compound is a classic reagent for initiating tandem or cascade reactions. wikipedia.org A cascade reaction is a process involving at least two consecutive transformations where each subsequent step is induced by the functionality generated in the previous one, all occurring in a single pot without the isolation of intermediates or the addition of new reagents. wikipedia.org

The synthesis of heterocycles described previously is a perfect example of such a cascade. nih.govacs.org The sequence is initiated by a single event—the nucleophilic attack on the vinyl group—which then spontaneously triggers the subsequent intramolecular Wittig reaction. This domino effect allows for the efficient construction of complex ring systems from simple, acyclic starting materials in one operational step, which enhances atom economy and reduces waste. wikipedia.org

Sequence-Selective Three-Component Reactions

The reactivity of this compound is also amenable to multi-component reactions where three or more reactants are combined to form a product that incorporates portions of all the starting materials. An example can be seen in a sequence-selective three-component reaction involving an organocopper reagent, this compound, and an aldehyde. nih.gov

In this process, the organocopper compound first acts as a carbon nucleophile, adding to the vinyl group of the phosphonium salt. This generates a phosphorus ylide intermediate. This ylide is then trapped in situ by an aldehyde or ketone, proceeding via an intermolecular Wittig reaction to furnish a new, more complex alkene. nih.gov The yield for this type of transformation ranges from 25–80%, depending on the specific nucleophile and aldehyde used. nih.gov

Natural Product Synthesis

The ability of this compound to facilitate the construction of complex cyclic and heterocyclic frameworks makes it an asset in the field of natural product synthesis. nih.gov Many natural products possess intricate ring systems, and cascade reactions, like those initiated by this reagent, are highly sought after for their efficiency in building molecular complexity rapidly. wikipedia.org While direct applications in the total synthesis of specific natural products are part of broader synthetic strategies, the fundamental ring-forming capabilities of the reagent are of clear importance. acs.orgacs.org Furthermore, derivatives of natural products, such as allylpolyalkoxybenzenes, have been conjugated with triphenylphosphonium (TPP) moieties to create novel bioactive molecules, highlighting the significance of the phosphonium group in related research. nih.gov

Development of New Reagents and Catalysts

Beyond its direct role in synthesis, this compound serves as a precursor for the development of other useful chemical tools. By reacting it with various nucleophiles, a range of new phosphonium salts can be prepared. For example, treatment with alcohols, thiophenol, or diethylamine (B46881) leads to the formation of functionalized ethyltriphenylphosphonium bromide salts of the general structure XCH₂CH₂P⁺(C₆H₅)₃Br⁻. orgsyn.org These new salts can then be used as reagents in other chemical transformations, demonstrating the role of the parent vinyl salt as a versatile platform for reagent development. While related phosphonium salts like acetonyltriphenylphosphonium bromide have been shown to act as catalysts for other reactions, the primary utility of the vinyl variant lies in its role as a stoichiometric reagent and a building block for other reagents. documentsdelivered.comcapes.gov.br

Table of Mentioned Compounds

Compound Name
(4-Pentenyl)triphenylphosphonium Bromide
Acetonyltriphenylphosphonium bromide
Alcohols
Aldehydes
Alkyl vinyl ethers
Allylpolyalkoxybenzenes
Benzaldehyde
Cyclopropyltriphenylphosphonium Bromide
Diethylamine
2,5-dihydro-2,3-dimethylfuran
3-hydroxy-2-butanone (Acetoin)
2H-chromene
Ketones
Lithium diphenylcuprate
Phenol (B47542)
Propargyltriphenylphosphonium Bromide
Salicylaldehyde (B1680747) sodium salt
Thiophenol
Triphenylphosphine
Triphenylphosphine oxide

Applications in Materials Science

Polymer and Nanocomposite Development

Vinyltriphenylphosphonium bromide serves as a valuable reagent in organic and polymer synthesis. The presence of the ethenyl (vinyl) group provides a site for reactivity, making it suitable for polymerization reactions and as a ligand in coordination chemistry. cymitquimica.com It is recognized as a general reagent for the synthesis of a wide array of heterocyclic and carbocyclic systems, which are foundational structures in many advanced materials. orgsyn.org While it is primarily used as a synthetic intermediate, its ionic nature and reactive vinyl group give it the potential to be incorporated into polymer backbones or used as a functional monomer. cymitquimica.com

Enhancement of Material Properties (e.g., conductivity, thermal stability)

Phosphonium (B103445) salts are ionic compounds and can conduct electricity when in solution. cymitquimica.com However, specific research detailing the use of this compound as an additive to enhance the bulk electrical conductivity or thermal stability of polymer composites is not extensively documented in publicly available literature. Generally, improving these properties in polymers involves the addition of fillers like nanoparticles or blending with other heat-resistant polymers.

Phosphorescent Compounds and Organic Light-Emitting Diodes (OLEDs)

Currently, there is a lack of specific research in the available scientific literature detailing the application of this compound in the development of phosphorescent compounds or its use as a component in Organic Light-Emitting Diodes (OLEDs).

Corrosion Inhibition Studies

This compound has been effectively investigated as a corrosion inhibitor for steel, particularly in acidic environments such as 0.5M H₂SO₄. Organic compounds containing heteroatoms like phosphorus are known to be effective inhibitors because these atoms act as centers for adsorption onto the metal surface. Studies show that the introduction of this compound into a corrosive acidic solution significantly decreases the corrosion current, thereby reducing the rate of metal degradation.

Mechanism of Adsorption on Metal Surfaces

The protective action of this compound stems from its ability to adsorb onto a metal surface, forming a barrier that isolates the metal from the corrosive medium. The inhibition mechanism primarily involves the adsorption of the molecule onto the cathodic areas of the steel surface. This adsorption is facilitated by the phosphorus atom in the phosphonium cation. Molecules with lone electron pairs or π-electrons, like the phenyl groups in this compound, often show a strong affinity for adsorption onto metallic surfaces, disrupting the electrochemical corrosion process.

Synergistic Effects with Anions (e.g., Br⁻, I⁻, SCN⁻)

In one study, a mixture containing a very low concentration of the inhibitor (10⁻⁵ M) combined with 10⁻² M potassium iodide (KI) provided a remarkable protection efficiency of 93.8% for steel in an acidic solution. orgsyn.org The presence of halide ions (Br⁻, I⁻) or thiocyanate (B1210189) ions (SCN⁻) appears to stabilize the adsorbed cationic inhibitor on the metal surface, leading to a denser and more effective protective layer.

Table 1: Synergistic Corrosion Inhibition of this compound

The following table presents data on the corrosion protection efficiency of this compound in combination with various potassium salts in a 0.5M H₂SO₄ solution.

Inhibitor Concentration (M)Added Salt (Anion)Salt Concentration (M)Protection Efficiency (%)
10⁻⁵KBr10⁻²< 93.8
10⁻⁵KSCN10⁻²< 93.8
10⁻⁵KI10⁻³Sharply Enhanced
10⁻⁵KI10⁻²93.8

Applications in Photochemistry

Role as a Photosensitizer

Vinyltriphenylphosphonium bromide is utilized in photochemical studies where it can function as a photosensitizer. chemimpex.com A photosensitizer is a molecule that absorbs light of a specific wavelength and then transfers the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule which is itself transparent to the initial wavelength of light.

The functionality of phosphonium (B103445) salts as photosensitizers is a subject of research. For instance, multifunctional polymeric photosensitizers that incorporate a quaternary phosphonium salt group have been synthesized and studied for their effectiveness in photochemical reactions. acs.org In a broader context, various phosphonium salts containing polyaromatic chromophores are investigated for their photophysical properties, which are essential for photosensitization. mq.edu.auresearchgate.net The principle often involves the onium salt absorbing light, which leads to the generation of reactive species that can initiate further chemical processes, such as polymerization. mq.edu.au While not all phosphonium salts are created equal, with reactivity varying based on attached groups like anthracene (B1667546) or anthraquinone, the underlying principle of light absorption to trigger reactions is a common thread. mq.edu.au

PropertyDescriptionReference
Function Acts as a photosensitizer in photochemical studies. chemimpex.com
Mechanism Absorbs light energy and transfers it to other molecules to initiate reactions. mq.edu.au
Application Used in the development of polymeric photosensitizers for photochemical reactions. acs.org

Understanding Light-Induced Chemical Reactions

The use of this compound helps researchers in understanding the mechanisms of light-induced chemical reactions. chemimpex.com When subjected to light, particularly UV or visible light, phosphonium salts can participate in processes like the formation of photoactive charge transfer complexes (CTCs). chinesechemsoc.org

Under irradiation, these CTCs can undergo a single electron transfer (SET), a fundamental step in many photochemical reactions. chinesechemsoc.orgresearchgate.net This process generates organic radicals, which are highly reactive intermediates. chinesechemsoc.org The study of the formation and reactivity of these radicals provides insight into complex reaction pathways. For example, research on various d(n)-alkyl phosphonium iodide salts demonstrates that under blue light irradiation and in the presence of an electron donor, these salts generate radicals that can be used in the synthesis of other molecules. chinesechemsoc.org Control experiments in such studies often confirm that both light and the electron donor are essential for the reaction to proceed, highlighting the photochemical nature of the transformation. chinesechemsoc.org The general principle that phosphonium halide salts can undergo photochemical SET is a known phenomenon, enabling their use as precursors for radical C-C bond-forming reactions. researchgate.net

Key ProcessDescriptionConditionsOutcomeReference
Charge Transfer Complex (CTC) Formation Phosphonium salts act as σ-hole donors to form photoactive complexes with an electron donor.Presence of a suitable electron donor.Formation of a complex that can absorb light. chinesechemsoc.org
Single Electron Transfer (SET) The photoactive CTC undergoes SET upon irradiation.Blue light irradiation.Generation of organic radicals. chinesechemsoc.org
Radical Reaction The generated radicals participate in further chemical synthesis.Transition metal- and photocatalyst-free conditions.Formation of new chemical bonds and products. chinesechemsoc.org

Energy Transfer Processes

This compound is also applied in studies concerning energy transfer processes in photochemistry. chemimpex.com Energy transfer is a critical mechanism by which the energy absorbed by a photosensitizer is relayed to a reactant molecule. The unique electronic properties of organophosphorus compounds, including phosphonium salts, are central to their function in these processes. researchgate.net

Applications in Biochemical Research

Labeling and Tracking of Biomolecules

A fundamental challenge in biochemical research is the visualization and tracking of specific biomolecules within the complex environment of a cell. Vinyltriphenylphosphonium bromide serves as a valuable reagent in the chemical biologist's toolbox for this purpose. chemimpex.com Its primary role is in the synthesis of molecular probes, such as fluorescent tags, which can then be covalently attached to a target biomolecule.

The vinyl group of the phosphonium (B103445) salt is a key functional handle. It can undergo a variety of chemical reactions, most notably the Wittig reaction, to introduce new functionalities. nih.gov For instance, it can be used to construct larger molecules that contain a reporter group (like a fluorophore) and a reactive group that can selectively bind to a specific biomolecule, such as a protein or a nucleic acid. Once a biomolecule is tagged with such a probe, its localization, movement, and concentration can be monitored in real-time using advanced imaging techniques. chemimpex.com This allows researchers to gain insights into the molecule's role within the cellular machinery. While direct large-scale protein labeling with this specific reagent is not extensively documented in readily available literature, its utility in synthesizing the building blocks for such labels is a key application.

Studies of Cellular Processes and Interactions

The ability to label and track individual biomolecules directly enables the study of dynamic cellular processes and interactions. chemimpex.com By tagging a protein of interest with a fluorescent marker synthesized using reagents like this compound, researchers can observe its journey through different cellular compartments, its association with other proteins, and its involvement in signaling pathways.

For example, a labeled protein can be tracked as it moves from its site of synthesis in the cytoplasm to its final destination, such as the cell membrane or the nucleus. Furthermore, by labeling two different proteins with two different colored fluorescent probes, it is possible to study their interaction using techniques like Förster Resonance Energy Transfer (FRET) microscopy. The proximity of the two labeled proteins can be detected, providing evidence of a direct interaction within the living cell. These studies are crucial for understanding the complex networks that govern cellular function in both healthy and diseased states.

Pharmaceutical Development and Drug Discovery

This compound plays a significant role in pharmaceutical development and drug discovery, primarily as a key reagent in the synthesis of novel therapeutic agents. chemimpex.com Its most prominent application in this area is in the construction of heterocyclic and carbocyclic ring systems. orgsyn.org Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, form the structural core of a vast number of approved drugs.

The reactivity of this compound, particularly in annulation reactions (ring-forming reactions), allows medicinal chemists to build complex molecular scaffolds. nih.gov These scaffolds can then be further modified to create libraries of new compounds that are screened for biological activity against various disease targets. The Wittig reaction and related transformations involving this reagent provide a reliable method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex organic molecules with potential therapeutic value. nih.govscbt.com

The table below showcases examples of cyclic systems that can be synthesized using vinylphosphonium salts like this compound, highlighting its importance in generating structurally diverse molecules for drug discovery programs.

Ring System TypeGeneral Application in Medicinal Chemistry
Chromenes Scaffolds for anticancer, anti-inflammatory, and antimicrobial agents.
Dihydrofurans Present in various natural products and molecules with diverse biological activities.
Pyrroles Core structure in many pharmaceuticals, including cholesterol-lowering and anticancer drugs.
Indoles A privileged structure in drug discovery, found in neurotransmitters and numerous medicines.
Quinolines Basis for antimalarial, antibacterial, and anticancer drugs.

Computational and Theoretical Studies of Vinyltriphenylphosphonium Bromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and has become a staple in modern computational chemistry. sigmaaldrich.com DFT calculations could provide a wealth of information about vinyltriphenylphosphonium bromide, from its fundamental electronic properties to its reactive behavior. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to arrive at an optimized molecular geometry and various electronic parameters. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Energy Profile Analysis

An energy profile analysis, typically generated through DFT calculations, maps the energy of a system as it progresses along a reaction coordinate. This provides key thermodynamic and kinetic information about a reaction, including the activation energies and the energies of intermediates and products. While no specific energy profile analyses for reactions involving this compound have been found in the surveyed literature, this would be a standard component of any mechanistic study. For example, in the study of gold-catalyzed annulations, DFT has been used to calculate the energy profiles for proposed reaction pathways. lookchem.com A similar approach for this compound would help in understanding its reactivity in various synthetic applications.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While DFT is often used for static electronic structure calculations, MD allows for the study of the time evolution of a system, providing insights into its dynamic behavior. There are no specific molecular dynamics simulation studies focused on this compound in the available literature. However, MD simulations have been successfully applied to other phosphorus-containing compounds, such as phosphorus trichloride (B1173362) (PCl3) and phosphorus triiodide (PI3), using force fields derived from quantum chemical calculations to determine properties like enthalpy and radial distribution functions. For this compound, an ionic compound, MD simulations could be particularly useful for studying its behavior in solution, including its solvation shell and interactions with other species.

Quantum Chemical Calculations in Corrosion Inhibition

Quantum chemical calculations, particularly DFT, are a cornerstone in the study of corrosion inhibitors. These methods help to correlate the molecular structure of a compound with its inhibition efficiency. Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the distribution of electronic charge. sigmaaldrich.com

Although no specific studies detailing the use of this compound as a corrosion inhibitor using quantum chemical methods were found, research on other organophosphorus compounds demonstrates the potential of this approach. For example, in a study of diphenyl ((2-aminoethyl) amino) (4-methoxyphenyl) methyl) phosphonate (B1237965) (DAMP), quantum studies were used to understand its adsorption on a copper surface. orgsyn.org The presence of heteroatoms like phosphorus, with their ability to donate electrons, is often a key factor in the protective mechanism. orgsyn.org A theoretical study on this compound would likely focus on the role of the phosphonium (B103445) cation and the vinyl group in adsorbing to a metal surface and forming a protective layer.

Prediction of Reactivity and Selectivity

The prediction of a molecule's reactivity and selectivity is a significant application of computational chemistry. DFT calculations can provide valuable descriptors for this purpose. The energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important: a high EHOMO suggests a greater ability to donate electrons (nucleophilicity), while a low ELUMO indicates a greater ability to accept electrons (electrophilicity). sigmaaldrich.com The molecular electrostatic potential (MEP) map is another tool that visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

While there are no specific computational studies predicting the reactivity and selectivity of this compound, its known chemical behavior provides a basis for what such studies would explore. For instance, it is used as a Wittig reagent and in cycloaddition reactions. nih.gov Theoretical calculations could help to explain the regioselectivity and stereoselectivity observed in these reactions by analyzing the orbital interactions and activation barriers of different possible reaction pathways.

Future Directions and Emerging Research Areas

Catalytic Applications Beyond Phosphine Organocatalysis

While the conversion of vinyltriphenylphosphonium bromide to a phosphonium (B103445) ylide for organocatalysis is its most famous application, emerging research is exploring the catalytic utility of the phosphonium salt structure itself.

Phase-Transfer Catalysis: Phosphonium salts are effective phase-transfer catalysts (PTCs), facilitating reactions between reagents located in different immiscible phases (e.g., aqueous and organic). Thermally stable phosphonium salts, such as tetraphenylphosphonium (B101447) bromide, have been shown to be effective catalysts in high-temperature displacement reactions. phasetransfercatalysis.com This suggests a potential future role for this compound and its derivatives as PTCs, where the vinyl group could be either a passive component or a site for subsequent functionalization after the catalytic cycle. The catalyst's ability to operate at the interface between phases is crucial for its function. organic-chemistry.org

Synergistic Catalysis with Transition Metals: The fields of transition metal catalysis and organocatalysis are increasingly intertwined. Research into transition metal-catalyzed reactions, such as those involving palladium, often utilizes phosphine-based ligands. fishersci.camdpi.com There is an opportunity to design systems where this compound or its derivatives act not just as a substrate but as a ligand or co-catalyst in conjunction with a transition metal. cymitquimica.com For instance, palladium-catalyzed coupling reactions between vinyl halides and phosphites are known methods for forming vinylphosphonates, highlighting the compatibility of the vinyl-phosphorus moiety with transition metal systems. researchgate.net Future research could explore novel one-pot reactions where the phosphonium salt facilitates one step and a transition metal catalyzes another.

Sustainable Synthesis and Green Chemistry Innovations

The traditional synthesis of this compound, while effective, presents opportunities for green chemistry innovations aimed at reducing environmental impact.

Greener Synthesis Routes: The established synthesis often involves solvents like phenol (B47542) and requires extensive purification using large volumes of solvents such as anhydrous ether and ethyl acetate (B1210297). orgsyn.org Future research will likely focus on replacing these hazardous solvents with more benign alternatives, such as bio-based solvents or even solvent-free reaction conditions. orgsyn.org Optimizing the reaction to reduce the number of purification steps and minimize waste is a key goal in sustainable chemistry. wpmucdn.com

Atom Economy and Waste Reduction: The classic Wittig reaction, a primary use of this compound, generates triphenylphosphine (B44618) oxide as a stoichiometric byproduct. masterorganicchemistry.comlibretexts.org A major area of future research is the development of catalytic versions of the Wittig reaction or alternative processes that avoid this waste product. Furthermore, innovations in the chemical recycling of polymers are relevant. For example, efficient depolymerization strategies for bromine-terminated polymers using inexpensive and environmentally friendly iron catalysts have been developed. rsc.org This points toward a circular economy approach where polymers derived from this compound could potentially be designed for chemical recycling.

Advanced Materials with Tailored Properties

The vinyl group of this compound makes it an attractive monomer for the synthesis of specialty polymers and advanced materials with unique properties. cymitquimica.com

Functional Polymers and Coatings: The polymerization of this compound can produce polymers with pendant phosphonium salt groups. These ionic groups can enhance thermal stability, flame retardancy, and adhesion. Such polymers are being investigated for use as thermal stabilizers for epoxy resins and as components in advanced coatings.

Organic Electronics and π-Conjugated Systems: There is growing interest in using building blocks like this compound to construct complex π-conjugated molecules and materials for organic electronics. acs.org The phosphonium group can be used to tune the electronic properties of these materials. The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other functional materials often relies on C-C bond-forming reactions where vinyl-containing precursors can play a key role. acs.org

Below is an interactive data table summarizing the properties of this compound:

Integration with Bio-related Research

One of the most exciting emerging areas for phosphonium salts is in biomedical research, particularly due to the ability of the triphenylphosphonium (TPP) cation to target mitochondria.

Mitochondria-Targeted Drug Delivery: The large, lipophilic TPP cation can cross cellular membranes and accumulates within mitochondria due to the large negative membrane potential of the inner mitochondrial membrane. Researchers are exploiting this by attaching the TPP moiety to drugs, probes, and nanocarriers to deliver them specifically to mitochondria. nih.govnih.gov For example, a liposomal drug delivery system functionalized with a TPP derivative was engineered to shuttle the anticancer drug doxorubicin (B1662922) to the mitochondria of cancer cells, triggering rapid and severe cell death. nih.govnih.gov This suggests a significant future direction for this compound as a starting material to create novel mitochondria-targeted therapeutic agents.

Biological Probes and Sensors: The vinyl group provides a convenient handle for attaching the TPP moiety to fluorescent dyes or other sensor molecules via reactions like click chemistry or Michael addition. This allows for the development of probes that can monitor processes within the mitochondria, such as changes in membrane potential, reactive oxygen species levels, or enzyme activity.

New Computational Paradigms in Reaction Design

Advances in computational chemistry are providing unprecedented insight into reaction mechanisms and are accelerating the design of new molecules and materials.

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods are being used to study the intricate mechanisms of reactions involving phosphonium ylides, such as the Wittig reaction. nih.govacs.org These studies help to understand the formation of key intermediates like oxaphosphetanes and betaines, and to predict the stereochemical outcomes of reactions. libretexts.org

Predictive Synthesis and Reactivity: Computational models can predict the feasibility and outcomes of synthetic routes. For instance, computational optimization of vinyl anion precursors has been used to predict the successful synthesis of strained cyclooctyne (B158145) derivatives from vinyl bromides. peerj.compeerj.com This approach could be applied to predict the reactivity of this compound in novel cycloaddition or polymerization reactions and to design derivatives with enhanced or specific reactivity profiles. By calculating properties like global electrophilicity indexes, researchers can computationally screen potential new molecules for desired reactivity before committing to laborious laboratory synthesis. peerj.com

Q & A

Q. What are the standard synthetic routes for preparing vinyltriphenylphosphonium bromide, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via β-elimination reactions. For example, heating β-phenoxyethylphosphonium salts in ethyl acetate induces β-elimination of phenol to yield the target compound . Alternative methods include alkylation of triphenylphosphine with vinyl halides or triflates in the presence of catalysts like (Ph₃P)₄Pd . Optimization involves controlling temperature (e.g., reflux conditions), solvent polarity, and stoichiometric ratios of reactants. Lower yields due to competing side reactions (e.g., hydrolysis) can be mitigated by using anhydrous solvents and inert atmospheres.

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Key characterization methods include:

  • Melting Point Analysis : Expected range 204–210°C (decomposition may occur near upper limits) .
  • Spectroscopy :
  • ¹H/³¹P NMR : Triphenylphosphine protons appear as aromatic multiplet (~7.5–7.8 ppm), while the vinyl group shows distinct coupling patterns. ³¹P NMR typically displays a singlet near +20 ppm .
  • IR : Carboxylic acid stretches (if present) at ~2500–3300 cm⁻¹ (O-H) and 1700 cm⁻¹ (C=O) .
    • Elemental Analysis : Verify Br and P content against theoretical values (Br: ~18%, P: ~7%) .

Q. What are the primary applications of this compound in organic synthesis?

The compound is widely used to generate phosphonium ylides for Wittig reactions , enabling C=C bond formation in alkenes . For example, ylides derived from this salt react with aldehydes/ketones to form styrenes or conjugated dienes. It also serves as a precursor in synthesizing heterocycles and bioactive molecules via cycloaddition or nucleophilic substitution .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Handling : Use dry gloves and avoid contact with moisture. Decomposes exothermically above 210°C, releasing toxic fumes (HBr, CO₂) .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for Wittig reactions using this compound be resolved?

Discrepancies often arise from:

  • Ylide Formation Efficiency : Base strength (e.g., NaHMDS vs. KOtBu) affects deprotonation kinetics .
  • Substrate Compatibility : Electron-deficient aldehydes may require longer reaction times or higher temperatures.
  • Solvent Effects : Polar aprotic solvents (THF, DMF) enhance ylide stability but may reduce selectivity . Systematic screening using Design of Experiments (DoE) can identify critical parameters .

Q. What computational methods are suitable for predicting the reactivity of vinyltriphenylphosphonium-derived ylides?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ylide geometry and frontier molecular orbitals. Key metrics:

  • HOMO-LUMO gaps : Lower gaps correlate with higher electrophilic reactivity .
  • Charge Distribution : Negative charge localization on the ylide carbon predicts nucleophilicity . Compare computational results with experimental NMR coupling constants (³JPH) to validate models .

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during functionalization of this compound?

  • Temperature : Lower temperatures favor substitution (kinetic control), while higher temperatures promote elimination (thermodynamic control) .
  • Leaving Group : Bulkier groups (e.g., triflate vs. bromide) reduce steric hindrance, enhancing elimination .
  • Additives : Crown ethers or phase-transfer catalysts can stabilize intermediates, altering pathway dominance .

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Vinyltriphenylphosphonium bromide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.